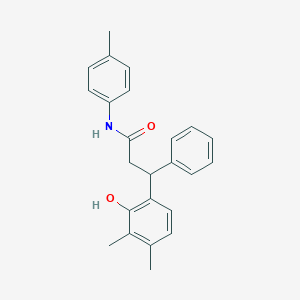
3-(2-hydroxy-3,4-dimethylphenyl)-N-(4-methylphenyl)-3-phenylpropanamide
説明
3-(2-hydroxy-3,4-dimethylphenyl)-N-(4-methylphenyl)-3-phenylpropanamide, also known as HDMP-28, is a novel psychoactive substance that belongs to the class of synthetic cathinones. It is a highly potent stimulant that has gained popularity among drug users due to its euphoric and energizing effects. However, this chemical compound has also attracted the attention of researchers due to its potential applications in scientific research.
作用機序
3-(2-hydroxy-3,4-dimethylphenyl)-N-(4-methylphenyl)-3-phenylpropanamide acts as a potent reuptake inhibitor of dopamine and norepinephrine, leading to an increase in their extracellular concentration in the brain. This results in a stimulating effect on the central nervous system, leading to increased alertness, euphoria, and energy.
Biochemical and Physiological Effects:
The use of this compound has been associated with several biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. It has also been shown to cause appetite suppression and insomnia.
実験室実験の利点と制限
The advantages of using 3-(2-hydroxy-3,4-dimethylphenyl)-N-(4-methylphenyl)-3-phenylpropanamide in lab experiments include its high potency and selectivity for dopamine and norepinephrine reuptake inhibition. This makes it a valuable tool for studying the neurochemical mechanisms underlying drug addiction and abuse. However, the limitations of using this compound include its potential for abuse and toxicity. Therefore, caution should be exercised when handling and using this chemical compound in lab experiments.
将来の方向性
There are several future directions for the use of 3-(2-hydroxy-3,4-dimethylphenyl)-N-(4-methylphenyl)-3-phenylpropanamide in scientific research. These include the study of its effects on other neurotransmitters in the brain, such as serotonin and gamma-aminobutyric acid (GABA). It could also be used in the study of the long-term effects of drug abuse on the brain and behavior. Additionally, this compound could be used as a template for the development of new drugs for the treatment of ADHD and narcolepsy.
科学的研究の応用
3-(2-hydroxy-3,4-dimethylphenyl)-N-(4-methylphenyl)-3-phenylpropanamide has been used as a research tool in various scientific studies due to its ability to enhance the release of dopamine and norepinephrine in the brain. This chemical compound has been shown to have potential applications in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. It has also been used in the study of the neurochemical mechanisms underlying drug addiction and abuse.
特性
IUPAC Name |
3-(2-hydroxy-3,4-dimethylphenyl)-N-(4-methylphenyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO2/c1-16-9-12-20(13-10-16)25-23(26)15-22(19-7-5-4-6-8-19)21-14-11-17(2)18(3)24(21)27/h4-14,22,27H,15H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULYOIMVRHDJFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(C2=CC=CC=C2)C3=C(C(=C(C=C3)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-[(5-methoxy-1H-benzimidazol-2-yl)methyl]urea](/img/structure/B3966355.png)
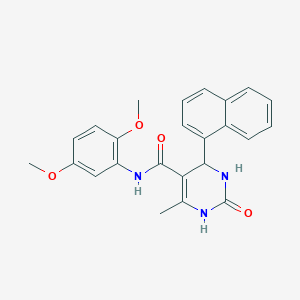
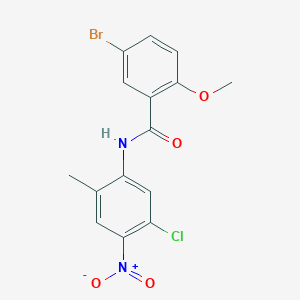
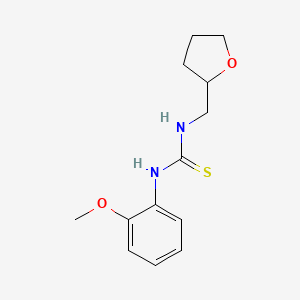
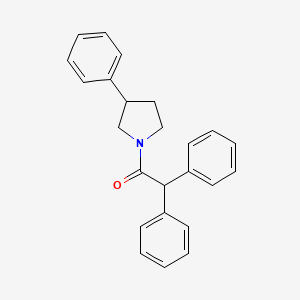
![ethyl [(4-bromophenyl)(hydroxy)methyl]phenylphosphinate](/img/structure/B3966385.png)
![6-amino-3-tert-butyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3966393.png)
![N-cyclohexyl-4-fluoro-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3966400.png)

![8-{[benzyl(methyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3966415.png)
![5-{[(4-chlorophenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B3966440.png)
![3-(3-fluoro-4-methoxyphenyl)-4-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1-(2-methylphenyl)-1H-pyrazole](/img/structure/B3966448.png)
![6'-amino-5-fluoro-3'-(3-nitrophenyl)-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B3966459.png)
![3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3966465.png)